molecular formula C22H20FN5O B2619838 2-(4-{[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile CAS No. 2380084-04-6

2-(4-{[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile

Cat. No.: B2619838
CAS No.: 2380084-04-6
M. Wt: 389.434
InChI Key: IDNVKOFKKBWKIP-UHFFFAOYSA-N
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Description

2-(4-{[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring, a piperidine ring, and a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-{[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-{[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyridazin-1(6H)-one
  • 3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile

Uniqueness

2-(4-{[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[4-[[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O/c23-19-5-3-17(4-6-19)20-7-8-21(29)28(26-20)15-16-9-12-27(13-10-16)22-18(14-24)2-1-11-25-22/h1-8,11,16H,9-10,12-13,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNVKOFKKBWKIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C4=C(C=CC=N4)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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